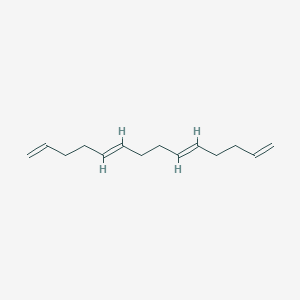
1,5,9,13-Tetradecatetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5,9,13-Tetradecatetraene, also known as (5E,9E)-1,5,9,13-Tetradecatetraene, is a chemical compound with the molecular formula C14H22 . It has an average mass of 190.324 Da and a monoisotopic mass of 190.172150 Da .
Molecular Structure Analysis
1,5,9,13-Tetradecatetraene contains a total of 35 bonds, including 13 non-H bonds, 4 multiple bonds, 9 rotatable bonds, and 4 double bonds . It consists of 22 Hydrogen atoms and 14 Carbon atoms .Physical And Chemical Properties Analysis
1,5,9,13-Tetradecatetraene has a predicted boiling point of 250.1±30.0 °C and a predicted density of 0.802±0.06 g/cm3 . It is sensitive to air .Safety and Hazards
properties
CAS RN |
51487-38-8 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(5E,9E)-tetradeca-1,5,9,13-tetraene |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-12H,1-2,5-8,13-14H2/b11-9+,12-10+ |
InChI Key |
DHLQCLRZNQGXIE-WGDLNXRISA-N |
Isomeric SMILES |
C=CCC/C=C/CC/C=C/CCC=C |
Canonical SMILES |
C=CCCC=CCCC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



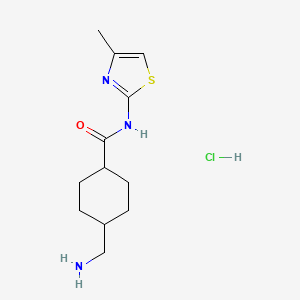
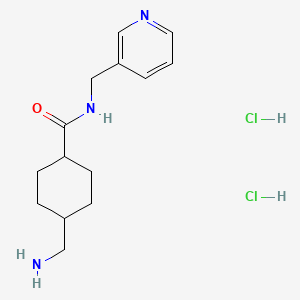
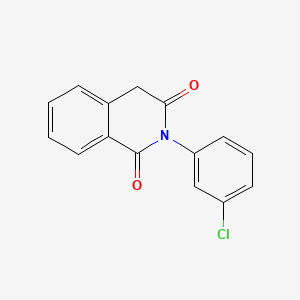
![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B8270776.png)
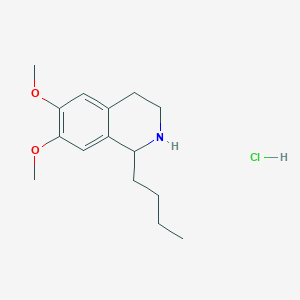
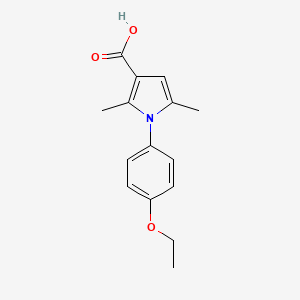
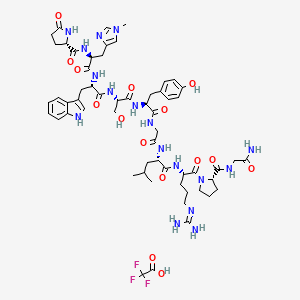
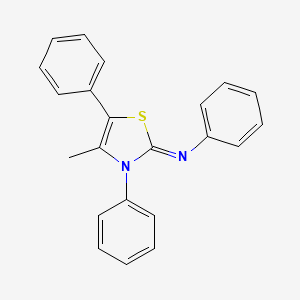
![(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester](/img/structure/B8270818.png)
![(5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B8270819.png)
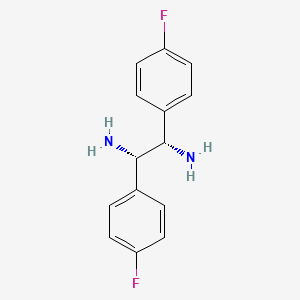
![mu-Oxo-bis[tris(dimethylamino)phosphonium] Bis(tetrafluoroborate)](/img/structure/B8270836.png)